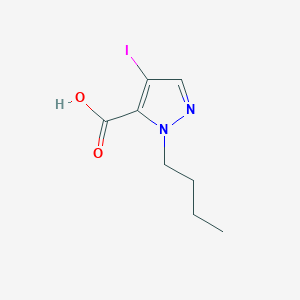

1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid

Description

1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid (C₈H₁₁IN₂O₂; MW 294.09 g/mol; CAS 1354705-43-3) is a halogenated pyrazole carboxylic acid derivative. Its structure features a pyrazole ring substituted with a butyl group at position 1, an iodine atom at position 4, and a carboxylic acid group at position 5. The iodine atom introduces significant steric bulk and polarizability, distinguishing it from non-halogenated or smaller-halogen analogs. The carboxylic acid group enhances solubility in polar solvents and enables participation in hydrogen bonding or salt formation .

Properties

IUPAC Name |

2-butyl-4-iodopyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBESLVYHUYHMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245839 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-19-3 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by iodination and subsequent functional group transformations. Common synthetic routes include:

Cyclocondensation: The reaction of hydrazine with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

Functional Group Transformations: The carboxylic acid group can be introduced through oxidation or carboxylation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including large-scale cyclocondensation and iodination reactions, followed by purification and isolation techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions to form corresponding derivatives.

Cyclization and Condensation: The pyrazole ring can undergo further cyclization and condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Iodine or Iodinating Agents: For iodination reactions.

Oxidizing Agents: For oxidation of the carboxylic acid group.

Nucleophiles: For substitution reactions at the iodine position.

Major Products Formed:

Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Oxidized or Reduced Derivatives: Formed from oxidation or reduction of the carboxylic acid group.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis: 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid serves as a key intermediate in the synthesis of more complex organic compounds. Its unique reactivity allows for the introduction of various substituents, facilitating the development of novel materials and pharmaceuticals.

- Reactivity Studies: The compound's iodine atom allows for easier substitution reactions compared to other halogenated compounds, making it a valuable tool for synthetic chemists.

-

Biology

- Enzyme Inhibition Studies: This compound can be utilized to investigate enzyme activities by acting as a probe. Its ability to bind to active sites of enzymes makes it useful in studying metabolic pathways.

- Cellular Processes: It has been explored for its role in cellular signaling pathways, particularly in relation to inflammatory responses.

-

Medicine

- Therapeutic Potential: Research indicates that this compound may have anti-inflammatory and anticancer properties. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

- Anticancer Activity: In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy.

-

Industry

- Material Science: The compound is being explored for its utility in producing specialty chemicals and polymers with unique properties due to its structural characteristics.

Comparison of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazole derivatives including this compound. Results showed significant reduction in carrageenan-induced edema models in mice, comparable to standard anti-inflammatory drugs like indomethacin.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound inhibited growth in breast and colon cancer cell lines. The mechanism involved downregulation of survival pathways within these cells.

Mechanism of Action

The mechanism of action of 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of key structural features, physical properties, and reactivity:

Hydrogen Bonding and Crystallography

- 1-Butyl-4-iodo derivative : The iodine atom may contribute to halogen bonding in crystal lattices, while the carboxylic acid participates in O–H···N/O hydrogen bonds .

- Amino-substituted analogs (e.g., 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid): The NH₂ group forms additional N–H···O bonds, enhancing crystal stability .

Biological Activity

Overview

1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring with a butyl group at the 1-position, an iodine atom at the 4-position, and a carboxylic acid group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The presence of the iodine atom and the carboxylic acid group significantly influences the compound's reactivity and interaction with biological targets. The iodine atom can undergo substitution reactions, while the carboxylic acid group can participate in various chemical transformations. These features enable this compound to interact with specific enzymes and receptors, potentially leading to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits comparable efficacy to established antibiotics, making it a candidate for further exploration in antibiotic development .

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to penicillin |

| Escherichia coli | 64 | Comparable to ampicillin |

| Pseudomonas aeruginosa | 128 | Higher than standard treatments |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer studies. Specifically, it has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7). The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of oxidative stress |

| HeLa (Cervical Cancer) | 20 | Apoptosis via caspase activation |

Study on Antibacterial Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth, particularly against Staphylococcus aureus, with an MIC value of 32 µg/mL .

Cytotoxicity Assessment

Another relevant study focused on assessing the cytotoxicity of this compound on human breast cancer cell lines. The findings revealed that it inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent. The study linked its effectiveness to oxidative stress induction and subsequent apoptotic pathways .

Q & A

Q. What are the recommended synthetic routes for 1-butyl-4-iodo-1H-pyrazole-5-carboxylic acid, and how do substitution patterns influence reaction efficiency?

- Methodological Answer : A feasible approach involves cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by alkylation and iodination. For example, describes synthesizing 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adapting this, the butyl group can be introduced via nucleophilic substitution, while iodination at the 4-position may require electrophilic halogenation (e.g., N-iodosuccinimide in acidic conditions). Reaction efficiency depends on steric hindrance from the butyl group and the electronic effects of the iodine atom, which can slow down subsequent steps .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- NMR : The iodine atom induces deshielding in adjacent protons (C3 and C5 positions). ¹H NMR can confirm butyl chain integration (δ ~0.9–1.7 ppm for CH₂/CH₃ groups).

- X-ray Crystallography : used single-crystal X-ray diffraction to resolve the structure of a cyclohexyl-substituted pyrazole, confirming substituent orientation and hydrogen bonding . Similar methods can validate the iodine placement and intermolecular interactions.

Q. What in vitro assays are suitable for evaluating the bioactivity of iodinated pyrazole derivatives?

- Methodological Answer :

- Antimicrobial Activity : Follow protocols from , which tested pyrazole derivatives using agar diffusion assays against bacterial/fungal strains .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with purified enzymes. The iodine atom may enhance binding via halogen bonding, as seen in ’s study of pyrazole-based inhibitors .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) can model the compound’s electrostatic potential, HOMO-LUMO gaps, and iodine’s polarizable electron cloud. combined experimental and theoretical studies to analyze charge distribution in pyrazole derivatives, revealing how substituents influence reactivity . For iodinated analogs, simulations should account for relativistic effects on iodine’s valence electrons, which impact nucleophilic/electrophilic sites.

Q. What strategies resolve contradictions in reported biological activities of iodinated pyrazoles?

- Methodological Answer :

- Meta-Analysis : Compare data across studies (e.g., vs. 13) to identify trends in substituent effects. For example, nitro groups may enhance antibacterial activity, while iodine could improve selectivity .

- Dose-Response Curves : Re-evaluate activity at varying concentrations to rule out false negatives/positives.

- Structural Analog Testing : Synthesize analogs (e.g., replacing iodine with bromine) to isolate halogen-specific effects .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) functionalize the iodinated pyrazole core?

- Methodological Answer : The iodine atom serves as a leaving group, enabling Pd-catalyzed cross-coupling. synthesized biaryl pyrazoles via Suzuki coupling using aryl boronic acids and Pd(PPh₃)₄ . Optimize conditions (e.g., solvent: DMF/H₂O, base: K₃PO₄) to retain the carboxylic acid moiety. Monitor regioselectivity using LC-MS or ¹H NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.